molecular formula C22H26N2O2 B15167524 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-11-7

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B15167524
CAS No.: 651029-11-7
M. Wt: 350.5 g/mol
InChI Key: KOFBEVOINQGUOX-UHFFFAOYSA-N
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Description

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dipropylamino group attached to a phenyl ring, which is further connected to a hydroxyisoquinolinone moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dipropylamino Group:

    Coupling with Isoquinolinone: The intermediate product is then coupled with an isoquinolinone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Hydroxylation: The final step involves the hydroxylation of the isoquinolinone ring to introduce the hydroxy group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The phenyl and isoquinolinone rings can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl or isoquinolinone derivatives.

Scientific Research Applications

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It finds applications in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyisoquinolinone moiety may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. These interactions can lead to various physiological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(Dipropylamino)ethyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

651029-11-7

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-[4-[(dipropylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C22H26N2O2/c1-3-12-24(13-4-2)15-16-8-10-17(11-9-16)19-14-23-22(26)18-6-5-7-20(25)21(18)19/h5-11,14,25H,3-4,12-13,15H2,1-2H3,(H,23,26)

InChI Key

KOFBEVOINQGUOX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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